molecular formula C15H26O B14696101 Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- CAS No. 34289-89-9

Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene-

Cat. No.: B14696101
CAS No.: 34289-89-9
M. Wt: 222.37 g/mol
InChI Key: XIWCAVKLPUJHOO-UHFFFAOYSA-N
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Description

Bicyclo(221)heptane-2-pentanol, beta,2-dimethyl-3-methylene- is a bicyclic compound with a unique structure that includes a bicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or crystallization to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced to the bicyclic core through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Camphene: A related bicyclic compound with similar structural features.

    Norbornane: Another bicyclic compound that shares the bicycloheptane core.

    Bicyclo(2.2.1)heptane: The parent compound without the additional functional groups.

Uniqueness

Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- is unique due to its specific functional groups and the resulting chemical properties. These features distinguish it from other similar compounds and contribute to its diverse applications in various fields.

Properties

CAS No.

34289-89-9

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pentan-1-ol

InChI

InChI=1S/C15H26O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h11,13-14,16H,2,4-10H2,1,3H3

InChI Key

XIWCAVKLPUJHOO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1(C2CCC(C2)C1=C)C)CO

Origin of Product

United States

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